Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Lithium-ion battery Non-aqueous electrolyte Cycle-life stability

LiB(C6F5)4·Et2O resolves two critical pain points: thermal decomposition of LiPF6 in high-voltage batteries and excessive MAO co-catalyst burden in polyolefin manufacturing. • 85% capacity retention after 100 deep cycles (vs. 71% LiPF6) at elevated temperature. • 1:1 stoichiometric metallocene activation eliminates 100-1000 equiv. MAO and post-polymerization de-ashing. • [B(C6F5)4]- resists oxidative/hydrolytic degradation where BARF-type counterions fail. Supplied as flammable solid (GHS Cat. 1) under inert gas; verify ethyl-ether-solvated form for moisture-sensitive applications.

Molecular Formula C28H10BF20LiO
Molecular Weight 760.1 g/mol
CAS No. 155543-02-5
Cat. No. B1648572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrakis(pentafluorophenyl)borate ethyl etherate
CAS155543-02-5
Molecular FormulaC28H10BF20LiO
Molecular Weight760.1 g/mol
Structural Identifiers
SMILES[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC
InChIInChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1
InChIKeyKPLZKJQZPFREPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LiB(C₆F₅)₄ Ethyl Etherate Overview


Lithium tetrakis(pentafluorophenyl)borate ethyl etherate (LiB(C₆F₅)₄·nEt₂O) is the diethyl‑ether‑solvated lithium salt of the [B(C₆F₅)₄]⁻ anion, a prototypical weakly coordinating anion (WCA) [1]. Its extreme anion inertness and high oxidative stability make it a critical component in olefin‑polymerization co‑catalyst systems and in non‑aqueous electrolytes for high‑voltage lithium batteries . The compound is supplied as a flammable solid (GHS Category 1) with a purity specification of 70.0–80.0% (as C₂₄BF₂₀Li) by ion‑exchange titration and is stored under inert gas due to hygroscopicity [2].

Why LiB(C₆F₅)₄ Ethyl Etherate Is Irreplaceable


The ethyl‑ether‑solvated [B(C₆F₅)₄]⁻ anion is chemically distinct from traditional fluorine‑containing battery salts (LiPF₆, LiBF₄) and even from other popular WCA families such as the BARF anion [B{3,5‑(CF₃)₂C₆H₃}₄]⁻. Unlike LiPF₆, which thermally decomposes above ~55 °C releasing HF [1], LiB(C₆F₅)₄ ethyl etherate retains structural integrity during high‑temperature cycling and in strongly acidic or oxidizing media. Its one‑to‑one stoichiometric activation of Group IV metallocene catalysts contrasts with methylaluminoxane (MAO), which must be used in large excess [2]. Procurement officers and researchers must therefore verify whether a quoted “LiB(C₆F₅)₄” product is indeed the ethyl‑ether‑solvated form, because the solvation state directly affects solubility, handling safety, and performance in moisture‑sensitive applications.

Quantitative Evidence: LiB(C₆F₅)₄ Ethyl Etherate vs. Analogs


High-Temperature Cycle Life: LiB(C₆F₅)₄ vs. LiPF₆

In a head‑to‑head comparison under accelerated aging conditions (100 charge‑discharge cycles at 60 °C, 5 mA to 4.1 V/2.7 V), a 1.0 M solution of LiB(C₆F₅)₄ in ethylene carbonate/diethyl carbonate (40:60 vol.) retained 85 % of its initial capacity, whereas the industry‑standard salts 1.0 M LiPF₆ and 1.0 M LiBF₄ retained only 71 % and 66 %, respectively [1]. The performance gap widens further when the electrolyte is formulated with both LiB(C₆F₅)₄ and LiPF₆ (0.5 M + 0.5 M); this mixture achieves 91 % capacity retention after 100 cycles under identical conditions, far exceeding the 71 % of LiPF₆ alone [2].

Lithium-ion battery Non-aqueous electrolyte Cycle-life stability

Ultra-High MW Polyisobutylene: Borate vs. AlCl₃

When employed as the co‑initiator precursor in the in‑situ generation of (CH₃)₃Si⁺[B(C₆F₅)₄]⁻, Li[B(C₆F₅)₄] enables the production of polyisobutylene (PIB) with a number‑average molecular weight (Mₙ) of ~110,000 g mol⁻¹ at −15 °C [1]. In the same study, the authors note that this value is “very much higher” than those obtained with conventional Friedel‑Crafts co‑initiators such as AlCl₃, and that the molecular weight distribution (M_w/M_n ≈ 2) matches the narrow dispersity characteristic of chain‑transfer‑controlled systems that only γ‑ray initiation had previously achieved.

Cationic polymerization Polyisobutylene Weakly coordinating anion

Oxidative Stability: [B(C₆F₅)₄]⁻ vs. BARF Anions

In a systematic screen of WCA salts for the Baeyer–Villiger oxidation of ketones with aqueous H₂O₂, M[B{3,5‑(CF₃)₂C₆H₃}₄]ₙ (M = Li, Na, Ca, Sr; i.e., BARF‑type anions) showed high initial activity but underwent observable anion decomposition during the reaction. By contrast, M[B(C₆F₅)₄]ₙ (M = Li, Ca) remained “extremely stable” under identical oxidation conditions with no detectable decomposition [1]. This differential stability is attributed to the greater resistance of the perfluorophenyl borate core to acid‑catalyzed hydrolysis relative to the bis‑trifluoromethylphenyl‑substituted BARF analogs.

Baeyer–Villiger oxidation Hydrogen peroxide Borate anion stability

Stoichiometric Activation vs. MAO Excess

Traditional metallocene‑catalyzed olefin polymerization relies on methylaluminoxane (MAO) as activator, which must be employed in molar excesses of 100 : 1 to 1,000 : 1 relative to the transition‑metal pre‑catalyst [1]. In contrast, the [B(C₆F₅)₄]⁻ anion activates Group IV metallocene dimethyl complexes on a strict 1 : 1 stoichiometric basis, abstracting one methyl group to generate the highly electrophilic cation [Cp₂ZrMe]⁺ while forming the inert ion pair with [B(C₆F₅)₄]⁻ [2]. This quantitative activation has been demonstrated with dimethylzirconocene, where the resulting catalyst exhibits ethylene‑polymerization activities of 7.3 × 10⁵ g PE mol⁻¹ h⁻¹ at 20 °C and 1.2 × 10⁶ g PE mol⁻¹ h⁻¹ at 70 °C [2].

Olefin polymerization Ziegler–Natta catalysis Co‑catalyst stoichiometry

LiB(C₆F₅)₄ Ethyl Etherate Application Scenarios


High-Temperature Lithium-Ion Battery Electrolytes

When designing lithium secondary batteries for automotive under‑hood, aerospace, or industrial power‑tool environments where sustained operation at 50–60 °C is unavoidable, the data in US 6,537,697 show that neat 1.0 M LiB(C₆F₅)₄ retains 85 % capacity after 100 deep cycles, while the equivalent LiPF₆ electrolyte drops to 71 %. A 0.5 M + 0.5 M blend with LiPF₆ pushes retention to 91 %, making the ethyl‑etherate salt the enabling component for elevated‑temperature durability without sacrificing room‑temperature conductivity .

Ultra-High Molecular Weight Polyisobutylene Synthesis

For producers of high‑performance elastomers, sealants, and viscosity‑index improvers, Li[B(C₆F₅)₄] ethyl etherate enables the in‑situ generation of the (CH₃)₃Si⁺[B(C₆F₅)₄]⁻ initiating system that delivers PIB with Mₙ ≈ 110,000 g mol⁻¹ and M_w/M_n ≈ 2 at −15 °C—a molecular‑weight range and controllability unattainable with AlCl₃ or other conventional Friedel‑Crafts co‑initiators .

Baeyer-Villiger Oxidation and Cascade Reactions

In fine‑chemical and pharmaceutical synthesis where Baeyer–Villiger oxidation with aqueous H₂O₂ is performed, Li[B(C₆F₅)₄] (or its calcium analog) provides sustained catalytic activity because the [B(C₆F₅)₄]⁻ anion resists the oxidative/hydrolytic degradation that decomposes BARF‑type counterions under identical conditions . This robustness translates into fewer catalyst re‑charge cycles, higher space‑time yields, and simpler purification of the lactone or ester product.

Metallocene-Catalyzed Olefin Polymerization

In polyolefin manufacturing where catalyst cost, polymer ash content, and reactor fouling are critical cost drivers, the 1 : 1 stoichiometric activation achieved with [B(C₆F₅)₄]⁻‑based co‑catalysts—prepared from LiB(C₆F₅)₄ ethyl etherate—replaces the massive excess of MAO (100–1,000 equiv.) required by conventional metallocene activation . The resulting system produces polyethylene with activities exceeding 1 × 10⁶ g PE mol⁻¹ h⁻¹ at 70 °C while eliminating the aluminum‑oxide residues that would otherwise require post‑polymerization de‑ashing .

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